Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
Azane;3-carbamoyl-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound featuring a bicyclic structure with both carbamoyl and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves a Diels–Alder reaction. This reaction is performed between a furan derivative and an olefinic or acetylenic dienophile . The reaction conditions often require a catalyst and controlled temperature to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. Additionally, the functional groups present in the compound can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound with similar bicyclic structure but lacking the carbamoyl and carboxylic acid groups.
3-Carbamoyl-7-oxabicyclo[2.2.1]heptane: Similar structure but without the carboxylic acid group.
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: Contains an additional carboxylic acid group compared to the target compound.
Uniqueness
Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the presence of both carbamoyl and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups in a bicyclic structure is relatively rare, making the compound valuable for various applications in research and industry .
Properties
CAS No. |
60671-62-7 |
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Molecular Formula |
C8H12N2O4 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
azanium;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C8H9NO4.H3N/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;/h1-6H,(H2,9,10)(H,11,12);1H3 |
InChI Key |
UTBRKYJEXZKRGY-UHFFFAOYSA-N |
SMILES |
C1=CC2C(C(C1O2)C(=O)N)C(=O)O.N |
Canonical SMILES |
C1=CC2C(C(C1O2)C(=O)N)C(=O)[O-].[NH4+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-oxabicyclo(2.2.1)hept-5-ene-3-carbamoyl-2-carboxylate, ammonium salt KF 392 KF-392 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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